molecular formula C12H20N2 B2831762 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline CAS No. 2248183-47-1

4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline

Cat. No.: B2831762
CAS No.: 2248183-47-1
M. Wt: 192.306
InChI Key: KCWUUZQWKGCMLI-JTQLQIEISA-N
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Description

4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is a chemical compound with a complex structure that includes both an aromatic ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of aniline derivatives followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline: shares similarities with other aromatic amines and substituted anilines.

    N,N-Dimethylaniline: A simpler analog with similar aromatic properties but lacking the additional amino group.

    4-Amino-N,N-dimethylaniline: Another related compound with different substitution patterns on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a dimethylamino group

Properties

IUPAC Name

4-[(2S)-3-amino-2-methylpropyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWUUZQWKGCMLI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)N(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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